molecular formula C15H11BrClNO4 B2404995 3-Bromo-5-chloro-2-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2287301-77-1

3-Bromo-5-chloro-2-(phenylmethoxycarbonylamino)benzoic acid

Cat. No.: B2404995
CAS No.: 2287301-77-1
M. Wt: 384.61
InChI Key: WJADHMDPBQFMJI-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-(phenylmethoxycarbonylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of bromine, chlorine, and a phenylmethoxycarbonylamino group attached to the benzoic acid core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Bromo-5-chloro-2-(phenylmethoxycarbonylamino)benzoic acid typically involves multiple steps, starting from simpler precursors. . The reaction conditions are usually mild, and the process can be scaled up for industrial production.

Industrial Production Methods

Industrial production of this compound often involves the use of advanced synthetic techniques to ensure high yield and purity. The process may include steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These methods are designed to be efficient and cost-effective, making the compound suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-(phenylmethoxycarbonylamino)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Scientific Research Applications

3-Bromo-5-chloro-2-(phenylmethoxycarbonylamino)benzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-(phenylmethoxycarbonylamino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-2-(phenylmethoxycarbonylamino)benzoic acid is unique due to the presence of the phenylmethoxycarbonylamino group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications in research and industry.

Properties

IUPAC Name

3-bromo-5-chloro-2-(phenylmethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO4/c16-12-7-10(17)6-11(14(19)20)13(12)18-15(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJADHMDPBQFMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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